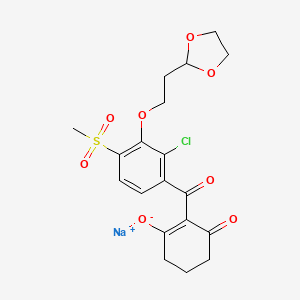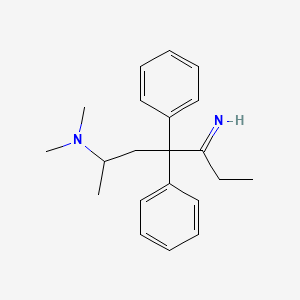
Hexylamine, 3,3-diphenyl-4-imino-N,N,1-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methadone Ketimine is a compound that combines the properties of methadone and ketamine. Methadone is a synthetic opioid used for pain management and opioid addiction treatment, while ketamine is an anesthetic and NMDA receptor antagonist known for its rapid-acting antidepressant effects . The combination of these two compounds aims to leverage their synergistic effects for enhanced therapeutic outcomes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methadone Ketimine involves the combination of methadone and ketamine through a series of chemical reactions. The preparation typically starts with the synthesis of methadone, which involves the reaction of diphenylacetonitrile with dimethylamino-2-chloropropane under basic conditions to form methadone . Ketamine is synthesized through the reaction of cyclohexanone with o-chlorobenzonitrile in the presence of a Grignard reagent, followed by imination and reduction steps .
Industrial Production Methods
Industrial production of Methadone Ketimine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Methadone Ketimine undergoes various chemical reactions, including:
Oxidation: Methadone Ketimine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert Methadone Ketimine to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the Methadone Ketimine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted Methadone Ketimine compounds, each with unique pharmacological properties .
科学研究应用
Methadone Ketimine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying opioid and NMDA receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Explored for its potential in pain management, opioid addiction treatment, and depression therapy.
Industry: Utilized in the development of new analgesic and anesthetic formulations .
作用机制
Methadone Ketimine exerts its effects through multiple molecular targets and pathways:
Opioid Receptors: Methadone acts as a full agonist at the µ-opioid receptor, mimicking the effects of endogenous opioids.
NMDA Receptors: Ketamine acts as an antagonist at the NMDA receptor, inhibiting excitatory neurotransmission.
Serotonin and Norepinephrine Reuptake Inhibition: Methadone inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft
相似化合物的比较
Similar Compounds
Morphine: Another opioid analgesic with a different pharmacokinetic profile.
Fentanyl: A potent synthetic opioid with a shorter duration of action.
Esketamine: A stereoisomer of ketamine used for depression treatment .
Uniqueness
Methadone Ketimine is unique due to its combined opioid and NMDA receptor antagonist properties, offering a dual mechanism of action that enhances its therapeutic potential. This combination provides superior pain relief, reduced opioid tolerance, and potential antidepressant effects compared to other similar compounds .
属性
CAS 编号 |
14474-50-1 |
|---|---|
分子式 |
C21H28N2 |
分子量 |
308.5 g/mol |
IUPAC 名称 |
5-imino-N,N-dimethyl-4,4-diphenylheptan-2-amine |
InChI |
InChI=1S/C21H28N2/c1-5-20(22)21(16-17(2)23(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,22H,5,16H2,1-4H3 |
InChI 键 |
IYMWICAKQRYMNI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=N)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


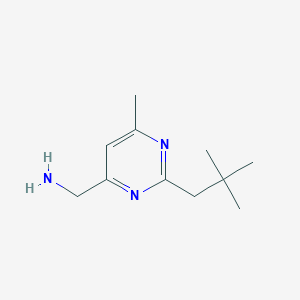

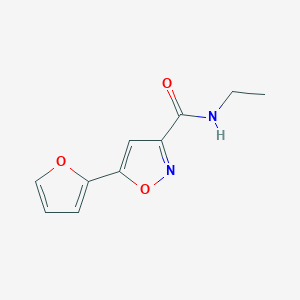


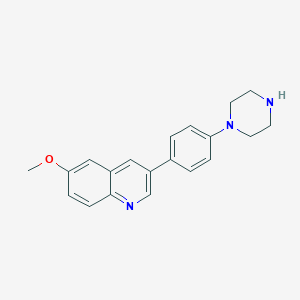


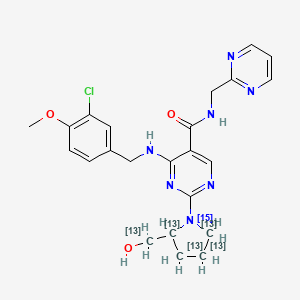



![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
